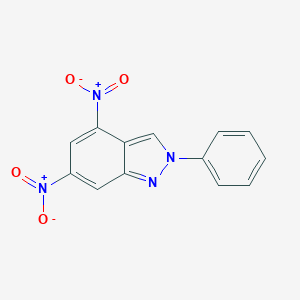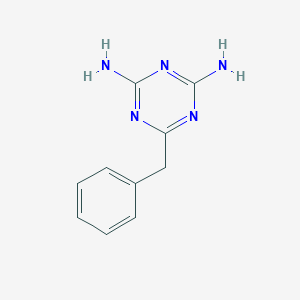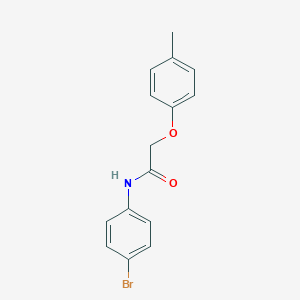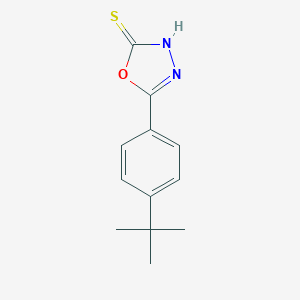
5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol
Descripción general
Descripción
The compound “5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol” seems to be a complex organic molecule. The “4-Tert-butylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, the basic unit of many organic compounds) with a tert-butyl group (a carbon atom attached to three methyl groups) attached . The “1,3,4-oxadiazole” part refers to a heterocyclic compound, an organic compound that contains at least one atom other than carbon within its ring structure . The “2-thiol” part indicates the presence of a sulfur atom .
Aplicaciones Científicas De Investigación
-
Organic Chemistry and Macromolecular Chemistry
- Application: The compound 3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzenamine, which is structurally similar to the compound you mentioned, has been synthesized and studied .
- Method: The reduction was carried out using a mixture of sulfur, Na 2 S — 9 H 2 O, water, and pyridine. A solution of this reducing agent was added to a solution of 3,5-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene in warm pyridine .
- Results: The reaction mixture was heated to reflux for 90 min, during which time a yellow precipitate separated. The mixture was filtered and the filtrate was added dropwise to water. The precipitate was collected by suction filtration and dried. The combined solids were extracted with chloroform, the solution was filtered and concentrated in vacuum to yield a light yellow solid .
-
Organic Light-Emitting Devices (OLEDs)
- Application: A compound similar to the one you mentioned, (2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazol), is used as an electron transport material in OLEDs .
- Method: Multilayer devices can be built up either by vacuum sublimation or from solution .
- Results: While vacuum deposition offers the clear advantage that multilayer structures can be easily realized .
-
Medicinal Chemistry
- Application: 1,5-Naphthyridines, which are structurally similar to the compound you mentioned, have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
- Method: The synthesis of 1,5-naphthyridines involves the reaction of 4-hydroxy-8-methyl-1,5-naphthyridine with various reagents .
- Results: These compounds have been found to be effective in treating hormonal and central nervous system diseases .
-
Organic Light-Emitting Devices (OLEDs)
-
Heterocyclic Compounds
- Application: The compound 1,5-Naphthyridines, which are structurally similar to the compound you mentioned, have significant importance in the field of heterocyclic compounds .
- Method: The synthesis of 1,5-naphthyridines involves the reaction of 4-hydroxy-8-methyl-1,5-naphthyridine with various reagents .
- Results: These compounds have been found to be effective in treating hormonal and central nervous system diseases .
-
Organic Light-Emitting Devices (OLEDs)
Propiedades
IUPAC Name |
5-(4-tert-butylphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-12(2,3)9-6-4-8(5-7-9)10-13-14-11(16)15-10/h4-7H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIYHEZPBLMRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351083 | |
| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
306936-90-3 | |
| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



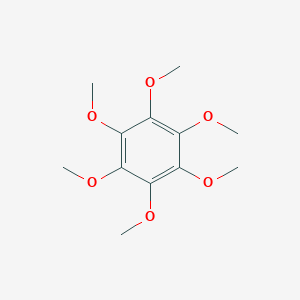
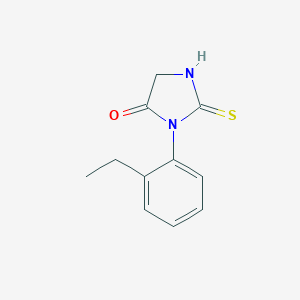
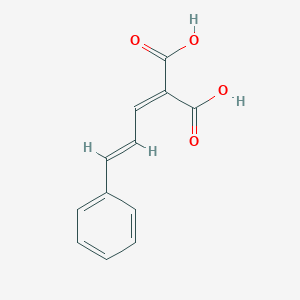
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
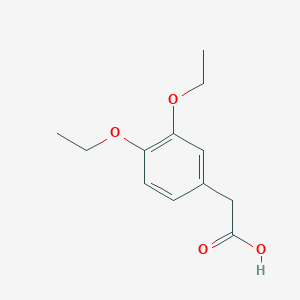
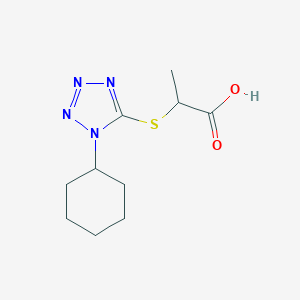
![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)


![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)
